1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone
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Overview
Description
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone is an organic compound known for its unique chemical structure and properties. This compound features a chlorobenzyloxy group attached to a hydroxyphenyl and phenylethanone backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone typically involves the Williamson ether synthesis. This method includes the reaction of 2,4-dihydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base to form the benzyloxy intermediate. This intermediate is then reacted with an appropriate acetophenone derivative under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorobenzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[(4-Chlorobenzyl)oxy]-3,4′-dichloroazobenzene: Shares the chlorobenzyloxy group but differs in its overall structure and properties.
Other chlorobenzyloxy derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C21H17ClO3 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone |
InChI |
InChI=1S/C21H17ClO3/c22-17-8-6-16(7-9-17)14-25-18-10-11-19(21(24)13-18)20(23)12-15-4-2-1-3-5-15/h1-11,13,24H,12,14H2 |
InChI Key |
REMOFJFBRNEICV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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